2-(Cyclopentylamino)acetic acid 2-(Cyclopentylamino)acetic acid
Brand Name: Vulcanchem
CAS No.: 58988-41-3
VCID: VC8165633
InChI: InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10)
SMILES: C1CCC(C1)NCC(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

2-(Cyclopentylamino)acetic acid

CAS No.: 58988-41-3

Cat. No.: VC8165633

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopentylamino)acetic acid - 58988-41-3

CAS No. 58988-41-3
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 2-(cyclopentylamino)acetic acid
Standard InChI InChI=1S/C7H13NO2/c9-7(10)5-8-6-3-1-2-4-6/h6,8H,1-5H2,(H,9,10)
Standard InChI Key LRHRHAWNXCGABU-UHFFFAOYSA-N
SMILES C1CCC(C1)NCC(=O)O
Canonical SMILES C1CCC(C1)NCC(=O)O

2-(Cyclopentylamino)acetic acid, also known as cyclopentylglycine, is a non-proteinogenic amino acid derivative. It is characterized by a cyclopentyl group attached to an amino group, which is further linked to an acetic acid moiety. This compound is of interest in medicinal chemistry and biological research due to its unique structure and potential biological activities.

Synthesis

The synthesis of 2-(Cyclopentylamino)acetic acid typically involves chemical reactions between cyclopentylamine and acetic acid derivatives. The specific steps may vary depending on the desired form of the compound and the conditions required for the reaction.

Biological Activities and Applications

2-(Cyclopentylamino)acetic acid and its derivatives have been studied for their potential biological activities, including neuroprotective effects and roles in modulating neurotransmitter systems. The hydrochloride form is used as a non-ionic organic buffering agent in cell culture systems to maintain optimal pH levels for cellular function and viability.

Compound NameMolecular FormulaKey Features
2-(Cyclopentylamino)acetic acidC7H13NO2Cyclopentyl group attached to an aminoacetic acid structure
2-(Cyclopentylamino)acetic acid hydrochlorideC7H14ClNO2Hydrochloride form enhances water solubility
2-(Cyclobutylamino)acetic acid hydrochlorideC7H14ClNO2Similar structure but with a cyclobutyl group
2-(Cyclohexylamino)acetic acid hydrochlorideC8H16ClNO2Contains a cyclohexyl group; larger ring size

Research Findings

Research on compounds with similar structures to 2-(Cyclopentylamino)acetic acid indicates varying degrees of biological activity, suggesting potential therapeutic uses. For instance, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have shown anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities .

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